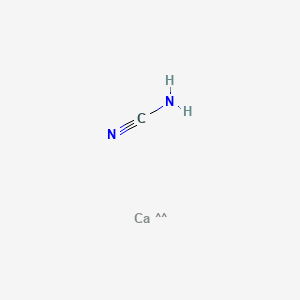
Cyanamide, calcium
Overview
Description
Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN₂. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, to treat chronic alcoholism. When consumed with alcohol, it causes unpleasant reactions, thereby discouraging alcohol intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium carbimide is synthesized by heating calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures (around 1,000°C). The reaction is as follows:
CaC2+N2→CaCN2+C
Industrial Production Methods
In industrial settings, the production of calcium carbimide involves the same reaction but on a larger scale. The calcium carbide is placed in a furnace, and nitrogen gas is passed over it. The reaction is exothermic, and the heat generated helps sustain the high temperature required for the reaction .
Chemical Reactions Analysis
Types of Reactions
Calcium carbimide undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.
CaCN2+3H2O→CaCO3+2NH3
Oxidation: It can be oxidized to form calcium cyanate.
CaCN2+O2→CaCNO+CO2
Reduction: Under reducing conditions, it can form calcium carbide and nitrogen gas.
CaCN2+2C→CaC2+N2
Common Reagents and Conditions
Common reagents used in reactions with calcium carbimide include water, oxygen, and carbon. The conditions vary depending on the desired reaction, but high temperatures are often required .
Major Products Formed
The major products formed from reactions involving calcium carbimide include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .
Scientific Research Applications
Calcium carbimide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: It is studied for its effects on enzyme activity and metabolic pathways.
Medicine: It is used as an alcohol-sensitizing agent to treat chronic alcoholism.
Industry: It is used in the production of fertilizers and as a desulfurizing agent in steel manufacturing
Mechanism of Action
Calcium carbimide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, causing unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. This aversive reaction helps discourage alcohol intake .
Comparison with Similar Compounds
Similar Compounds
Disulfiram: Like calcium carbimide, disulfiram is used to treat chronic alcoholism by causing unpleasant reactions when alcohol is consumed.
Acamprosate: Another compound used in the treatment of alcoholism, but it works by stabilizing chemical balance in the brain rather than causing aversive reactions.
Uniqueness
Calcium carbimide is unique in its dual role as both an alcohol-sensitizing agent and a reagent in chemical synthesis. Its ability to hydrolyze to form ammonia makes it useful in fertilizer production, setting it apart from other alcohol-sensitizing agents .
Properties
Molecular Formula |
CH2CaN2 |
|---|---|
Molecular Weight |
82.12 g/mol |
InChI |
InChI=1S/CH2N2.Ca/c2-1-3;/h2H2; |
InChI Key |
LHQWDZSUXOBDOJ-UHFFFAOYSA-N |
impurities |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. |
SMILES |
C(#N)N.[Ca] |
Canonical SMILES |
C(#N)N.[Ca] |
boiling_point |
Sublimes >2102 °F (NTP, 1992) sublimes Sublimes |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals |
density |
2.29 at 68 °F (NTP, 1992) 2.29 at 20 °C/4 °C 2.3 g/cm³ 2.29 |
melting_point |
2372 °F (NTP, 1992) Approximately 1340 °C 2372 °F 2444 °F |
physical_description |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
solubility |
Decomposes (NTP, 1992) Insoluble in organic solvents Essentially insoluble in water (decomposes) Solubility in water: reaction Insoluble |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2022) 0 mmHg (approx) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














